![molecular formula C8H12N2O2 B1428995 [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol CAS No. 1339092-63-5](/img/structure/B1428995.png)
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Overview
Description
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and mechanisms of action.
Synthesis and Structural Features
The synthesis of this compound typically involves the reaction of oxolane derivatives with pyrazole precursors. The oxolane ring provides a unique structural feature that may enhance the compound's biological activity.
Typical Synthesis Route
- Formation of the Oxolane Ring : The starting materials often include oxolane derivatives which are cyclized under acidic or basic conditions.
- Introduction of the Pyrazole Moiety : This is achieved through a condensation reaction involving hydrazine derivatives.
- Final Functionalization : The methanol group is introduced at the 4-position of the pyrazole ring through a reduction reaction.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed good inhibition against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Anticancer Properties
Pyrazole compounds have been extensively studied for their anticancer effects. For instance, derivatives have shown promising results as inhibitors of tumor cell growth in vitro. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Compound | Target Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | TBD |
Other Pyrazole Derivative | HT-1080 (Fibrosarcoma) | 15 |
Other Pyrazole Derivative | SGC-7901 (Gastric) | 20 |
Enzyme Inhibition
The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, which is crucial in both cancer therapy and antimicrobial action.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
- Modulation of Signaling Pathways : By influencing key signaling pathways, it can affect cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of pyrazole compounds:
- Antiviral Activity : A series of pyrazole derivatives were evaluated for their antiviral properties against tobacco mosaic virus (TMV), showing promising results.
- Insecticidal Properties : Certain pyrazoles exhibited lethal activity against agricultural pests, indicating potential use in pest control.
Scientific Research Applications
Pharmacological Applications
Antiviral Properties
Compounds similar to [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol have exhibited antiviral activity. Research indicates that indole derivatives, which share structural characteristics with this compound, demonstrate effectiveness against RNA and DNA viruses. In vitro assays have shown these derivatives to inhibit influenza A and Coxsackie B4 virus with significant potency, suggesting similar potential for this compound in antiviral drug development.
Cytotoxic Activity
Pyrazole derivatives are being explored for their cytotoxic effects against cancer cells. Studies involving various derivatives have indicated promising results in inhibiting the growth of cancer cell lines such as MCF-7 (human breast cancer). Some derivatives demonstrated cytotoxicity comparable to the standard chemotherapeutic agent cisplatin, indicating potential for this compound in oncology applications.
Biochemical Applications
Enzyme Enantioselectivity
The tetrahydrofuran component of this compound is similar to substrates used in enhancing enzyme enantioselectivity. Directed evolution techniques have been employed to screen mutant libraries for improved enzyme performance. Variants exhibiting increased enantioselectivity have been identified, which could lead to advancements in biochemical synthesis processes.
Organic Chemistry Applications
Synthesis of Heterocyclic Compounds
The structural features of this compound facilitate the synthesis of various heterocyclic compounds with pharmacological significance. One-pot synthesis protocols employing this compound have enabled the efficient construction of complex heterocycles through sequential bond formation processes (C-C, C-N, C-S). This versatility makes it a valuable precursor in organic synthesis.
Industrial Chemistry Applications
Chemical Synthesis and Purification
The compound's tetrahydrofuran moiety is relevant in industrial synthesis processes. Its chemical properties allow for the production of high-purity chemicals used in various industrial applications. Techniques for chemical synthesis and purification involving this compound are being explored to enhance efficiency and yield in industrial settings.
Properties
IUPAC Name |
[1-(oxolan-3-yl)pyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZISKWXQDDEJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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